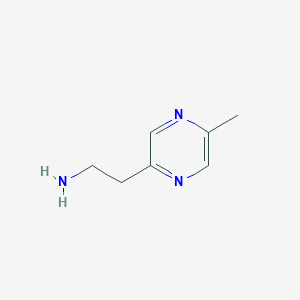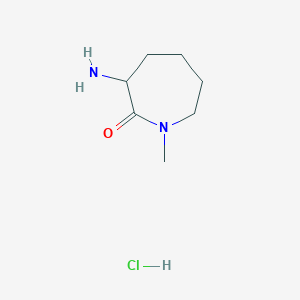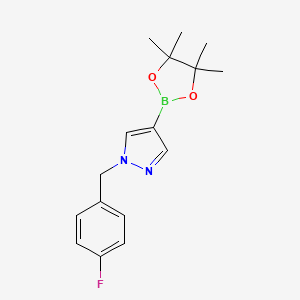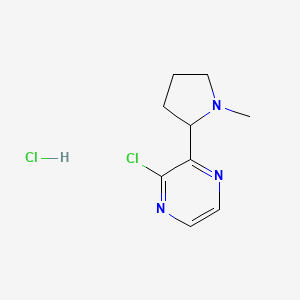
2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure likely includes a pyrrolidine ring, a pyrazine ring, and a chloride group. The pyrrolidine ring is characterized by its non-planarity, which allows for increased three-dimensional coverage .科学的研究の応用
Synthesis and Chemical Properties
The compound 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride is part of a class of chemicals known for their diverse applications in chemical synthesis and biological activities. Research into similar compounds has shown their use in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials with specific electronic properties. For example, studies on related chloro-pyrazine derivatives have explored their role as intermediates in synthesizing complex heterocyclic structures (Niu Wen-bo, 2011; S. Bawa et al., 2010). These studies indicate the potential utility of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in synthesizing novel heterocyclic compounds with potential pharmacological activities.
Biological Activities and Applications
Research into compounds with similar structures to 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride has revealed a range of biological activities, suggesting possible research applications of this compound in developing new therapeutic agents. For instance, derivatives of pyrazine have been investigated for their antibacterial properties, offering insights into how modifications to the pyrazine core can influence biological activity (M. E. Azab et al., 2013; H. Foks et al., 2005). These findings could guide the exploration of 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in antimicrobial research.
Material Science and Optoelectronics
Compounds similar to 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride have also found applications in material science, particularly in synthesizing organic optoelectronic materials. For example, derivatives of pyrazine have been utilized in developing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives for their optical and thermal properties, suggesting potential applications in organic electronics and photonics (Puttavva Meti et al., 2017). This research avenue might offer opportunities for utilizing 2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride in creating new materials with desirable electronic properties.
将来の方向性
特性
IUPAC Name |
2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c1-13-6-2-3-7(13)8-9(10)12-5-4-11-8;/h4-5,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACVUOZEDXDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=NC=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-methyl-pyrrolidin-2-yl)-pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
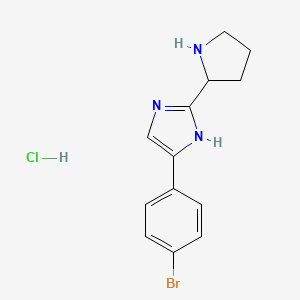
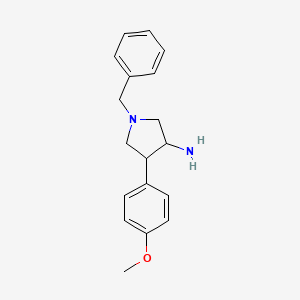
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)

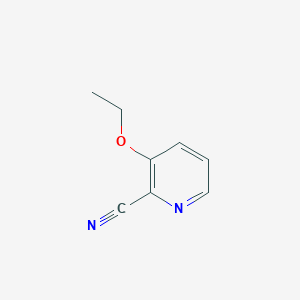
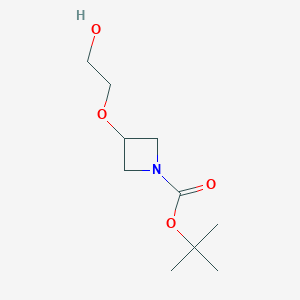
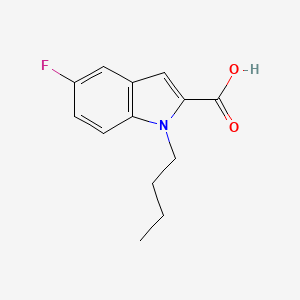
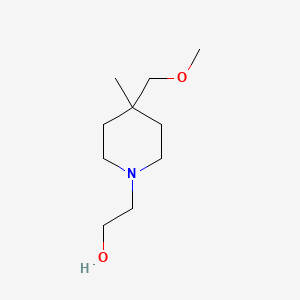
![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)
